molecular formula C24H23FN4O3 B1684210 Olaparib CAS No. 763113-22-0

Olaparib

Numéro de catalogue: B1684210
Numéro CAS: 763113-22-0
Poids moléculaire: 434.5 g/mol
Clé InChI: FDLYAMZZIXQODN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Olaparib, commercialisé sous le nom de marque Lynparza, est un médicament principalement utilisé pour le traitement d'entretien du cancer de l'ovaire avancé à mutation BRCA chez les adultes. C'est un inhibiteur de la poly(ADP-ribose) polymérase (PARP), qui inhibe l'enzyme poly(ADP-ribose) polymérase impliquée dans la réparation de l'ADN. This compound est efficace contre les cancers chez les personnes présentant des mutations héréditaires BRCA1 ou BRCA2, notamment certains cancers de l'ovaire, du sein et de la prostate .

Applications De Recherche Scientifique

Ovarian Cancer

Olaparib is primarily used for treating patients with platinum-sensitive relapsed ovarian cancer who have BRCA mutations. The SOLO1 trial demonstrated that maintenance therapy with this compound significantly improves progression-free survival compared to placebo, with a median progression-free survival of 56 months for this compound-treated patients versus 13.8 months for those receiving placebo .

Breast Cancer

In addition to ovarian cancer, this compound has been approved for the treatment of germline BRCA-mutated metastatic breast cancer. The drug has shown substantial efficacy in clinical trials, including the OlympiAD trial, which reported improved overall survival rates in patients treated with this compound compared to standard therapies .

Prostate Cancer

This compound is also indicated for metastatic castration-resistant prostate cancer (mCRPC) with specific genetic mutations. The TOPARP-B trial highlighted that patients with mutations in genes such as BRCA1 and BRCA2 responded favorably to this compound, although resistance eventually developed in all cases .

Pancreatic Cancer

Recent studies have expanded the use of this compound to pancreatic cancer patients with BRCA mutations. Clinical data suggest that this compound can nearly double life expectancy without disease progression in these patients .

Emerging Research and Combination Therapies

Research continues to explore the potential of combining this compound with other therapeutic agents to enhance its efficacy and overcome resistance:

  • Combination with Chemotherapy : Studies are investigating the synergistic effects of this compound when combined with traditional chemotherapy agents, aiming to improve patient outcomes further.
  • Novel Agents : Trials are underway to evaluate combinations of this compound with other targeted therapies, such as NUV-868, which may help overcome resistance mechanisms in various cancers .

Case Studies and Real-World Data

A population-based study indicated that over 140,000 patients have been treated with this compound across 73 countries, demonstrating its significant impact on reducing disease progression and mortality rates in appropriate patient populations .

Table: Summary of Clinical Trials Involving this compound

Trial NameCancer TypeKey FindingsReference
SOLO1OvarianImproved PFS (56 vs 13.8 months)
OlympiADBreastEnhanced OS compared to standard therapies
TOPARP-BProstatePositive response in BRCA-mutated patients
Phase II TrialsPancreaticNearly doubles life expectancy without disease progression

Mécanisme D'action

Target of Action

Olaparib is a selective and potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2 . These enzymes play a crucial role in DNA repair, particularly in the repair of single-strand DNA breaks .

Mode of Action

This compound works by taking advantage of a defect in DNA repair in cancer cells with BRCA mutations and inducing cell death . By inhibiting PARP enzymes, this compound prevents the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and eventually cell death .

Biochemical Pathways

This compound affects the DNA repair pathway known as base excision repair (BER). When PARP1 binds to single-strand break intermediates and self-PARylates, it triggers the downstream BER pathway to repair the lesion . By inhibiting PARP, this compound prevents this repair, leading to the accumulation of DNA damage . Additionally, there is evidence that inadequate DNA damage caused by this compound can activate the Wnt signaling pathway and upregulate MYC, leading to resistance to PARP inhibitors .

Pharmacokinetics

This compound is orally dosed and extensively metabolized by cytochrome P450 enzymes . It shows moderate-to-high interindividual variability in plasma exposure . Approximately 44% of the drug-related material is recovered in the urine and 42% in the feces . This compound and rucaparib have a high potential for drug–drug interactions, while this risk is lower for niraparib and minimal for talazoparib .

Result of Action

The inhibition of PARP enzymes by this compound leads to the accumulation of DNA damage, resulting in cell cycle arrest, particularly at the G2/M phase . This leads to increased senescence and cell death . In addition, this compound has been shown to have a strong antiproliferative effect in certain cancer cell lines .

Analyse Biochimique

Biochemical Properties

Olaparib is a selective and potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2 . PARP inhibitors represent a novel class of anti-cancer therapy and they work by taking advantage of a defect in DNA repair in cancer cells with BRCA mutations and inducing cell death .

Cellular Effects

This compound has been shown to reduce the growth of cells by arresting growth at the G2/M phase and by modulating the expression, activation, and subcellular localization of specific cell cycle regulators . It has also been shown to induce more DNA damage and longer durations of cell cycle arrest and senescence in certain deficient cells .

Molecular Mechanism

This compound acts as an inhibitor of the enzyme poly ADP ribose polymerase (PARP), and is termed a PARP inhibitor . It works by inhibiting PARP, an enzyme involved in DNA repair. This means that drugs which selectively inhibit PARP may be of benefit if the cancers are susceptible to this treatment .

Temporal Effects in Laboratory Settings

This compound has been shown to have dose-dependent effects on cell growth and DNA damage over time in laboratory settings . It has been associated with increased DNA damage, longer durations of cell cycle arrest, and apoptosis-related cell death .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce tumor growth and increase mean survival of grafted animals . Higher exposure has been associated with an increase in toxicity, mostly hematological toxicity .

Metabolic Pathways

This compound is involved in the base excision repair (BER) pathway of DNA repair . It inhibits the catalytic activity of PARP1 and PARP2 enzymes, which are central to the repair of DNA single-strand breaks (SSBs) mediated via the BER pathway .

Transport and Distribution

This compound is orally dosed and extensively metabolized by cytochrome P450 enzymes . It has been shown to inhibit the organic cation transporter (OCT) 2, multidrug and toxin extrusion protein (MATE) 1 and MATE2K involved in the tubular secretion of creatinine .

Subcellular Localization

This compound has been shown to affect the subcellular localization of certain proteins. For example, in rhabdomyosarcoma cell lines, this compound treatment led to changes in the subcellular localization of specific cell cycle regulators . Additionally, the silencing of PARP2, a related enzyme, was shown to change the subcellular localization of nuclear factor erythroid 2-related factor 2 (NRF2), decreasing the proportion of nuclear, active fraction of NRF2 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'olaparib implique plusieurs étapes clés. L'une des principales voies de synthèse comprend la réaction de l'acide 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)méthyl)benzoïque avec la N-Boc-pipérazine dans les conditions de l'hexafluorophosphate de 2-(1H-benzotriazol-1-yl)-1,1,3,3-tétraméthyluronium. Le groupe Boc est ensuite éliminé à l'aide d'acide chlorhydrique, suivi d'une réaction avec le chlorure de cyclopropanecarbonyle pour donner l'this compound .

Méthodes de production industrielle

La production industrielle de l'this compound implique l'utilisation de sous-produits industriels à faible coût tels que la phthalhydrazide pour construire la partie phthalazinone. Ceci est suivi par la réaction de couplage de Negishi pour obtenir l'intermédiaire clé. Le procédé est optimisé pour être écologiquement bénéfique et robuste, avec un contrôle efficace des impuretés .

Analyse Des Réactions Chimiques

Types de réactions

Olaparib subit diverses réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

    Réduction : Des réactions de réduction peuvent être effectuées sur l'this compound pour donner des formes réduites du composé.

    Substitution : this compound peut subir des réactions de substitution, en particulier aux parties fluorophényle et pipérazine.

Réactifs et conditions courants

    Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

    Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les nucléophiles dans des conditions contrôlées.

Produits majeurs

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound avec des modifications aux parties fluorophényle et pipérazine .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound agit comme un inhibiteur sélectif et puissant des enzymes de la poly(ADP-ribose) polymérase, en particulier PARP1 et PARP2. En inhibant ces enzymes, l'this compound empêche la réparation des cassures de l'ADN simple brin, conduisant à l'accumulation de cassures double brin. Dans les cellules présentant des voies de réparation par recombinaison homologue défectueuses, telles que celles présentant des mutations BRCA, cela entraîne la mort cellulaire. Les principales cibles moléculaires de l'this compound sont les enzymes PARP, et les voies impliquées comprennent la réponse aux dommages à l'ADN et la réparation .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de l'olaparib

This compound a été le premier inhibiteur de la PARP à recevoir une approbation réglementaire et possède un profil d'efficacité et de sécurité bien établi. Il est unique dans sa capacité à cibler un large éventail de cancers à mutation BRCA et a été largement étudié dans des essais cliniques. Comparé à d'autres inhibiteurs de la PARP, l'this compound a un éventail plus large d'indications approuvées et une plus longue histoire d'utilisation clinique .

Activité Biologique

Olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, has emerged as a significant therapeutic agent in oncology, particularly for cancers associated with BRCA1 and BRCA2 mutations. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, safety profiles, and relevant clinical studies.

This compound functions by inhibiting PARP enzymes, which play a crucial role in DNA repair mechanisms. In cells with defective homologous recombination repair pathways, such as those with BRCA mutations, this compound induces "synthetic lethality." This means that while normal cells can repair DNA damage effectively, cancer cells lacking functional BRCA proteins cannot survive the additional burden of unrepaired DNA damage caused by PARP inhibition. The result is selective cell death in cancerous tissues while sparing healthy cells .

Overview of Clinical Studies

Numerous clinical trials have established the efficacy of this compound across various cancer types. Here are key findings from several pivotal studies:

Study NameCancer TypePopulationMedian PFS (months)OS Benefit
SOLO1OvarianBRCA-mutated67% alive at 7 yearsSignificant improvement over placebo
L-MOCAOvarianAsian patients with PSR19.1 vs 5.5 (placebo)Tolerable safety profile
Study 42Advanced CancerBRCA1/2 mutation confirmedNot specifiedDramatic response observed
NOVAOvarianHRD-positive patients21 vs 5.5 (placebo)Significant PFS benefit

These studies demonstrate that this compound significantly improves progression-free survival (PFS) and overall survival (OS) in patients with specific genetic backgrounds.

Specific Findings

  • Ovarian Cancer : In the SOLO1 trial, patients receiving this compound maintained a median PFS of 67% at seven years compared to 46.5% in the placebo group, showcasing its long-term efficacy in newly diagnosed advanced BRCA-mutated ovarian cancer .
  • Asian Population : The L-MOCA study highlighted this compound's effectiveness in Asian patients with platinum-sensitive relapsed ovarian cancer, achieving a median PFS of 19.1 months compared to just 5.5 months for placebo .
  • Breast and Prostate Cancer : this compound has also shown promise in treating breast and prostate cancers associated with homologous recombination deficiencies (HRD). A meta-analysis indicated significant improvements in treatment responses across various tumor types when this compound was included in therapy regimens .

Safety Profile

The safety profile of this compound has been generally favorable but not without concerns. Common adverse effects include:

  • Anemia : A significant increase in severe anemia cases was noted among patients treated with this compound compared to those receiving standard therapies .
  • Gastrointestinal Issues : Nausea and fatigue are frequently reported side effects but are typically manageable .

Case Studies

A notable case study demonstrated a dramatic response to this compound in a patient with advanced cancer who had confirmed BRCA mutations. This case illustrated the potential for substantial tumor regression following treatment, underscoring the drug's effectiveness in targeted populations .

Propriétés

IUPAC Name

4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLYAMZZIXQODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60917988
Record name Olaparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60917988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Poly(ADP-ribose) polymerases (PARPs) are multifunctional enzymes comprising 17 members. They are involved in essential cellular functions, such as DNA transcription and DNA repair. PARPs recognize and repair cellular DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs). Different DNA repair pathways exist to repair these DNA damages, including the base excision repair (BER) pathway for SSBs and BRCA-dependent homologous recombination for DSBs. Olaparib is a PARP inhibitor: while it acts on PARP1, PARP2, and PARP3, olaparib is a more selective competitive inhibitor of NAD+ at the catalytic site of PARP1 and PARP2. Inhibition of the BER pathway by olaparib leads to the accumulation of unrepaired SSBs, which leads to the formation of DSBs, which is the most toxic form of DNA damage. While BRCA-dependent homologous recombination can repair DSBs in normal cells, this repair pathway is defective in cells with BRCA1/2 mutations, such as certain tumour cells. Inhibition of PARP in cancer cells with BRCA mutations leads to genomic instability and apoptotic cell death. This end result is also referred to as synthetic lethality, a phenomenon where the combination of two defects - inhibition of PARP activity and loss of DSB repair by HR - that are otherwise benign when alone, lead to detrimental results. _In vitro_ studies have shown that olaparib-induced cytotoxicity may involve inhibition of PARP enzymatic activity and increased formation of PARP-DNA complexes, resulting in DNA damage and cancer cell death.
Record name Olaparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09074
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

763113-22-0
Record name Olaparib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=763113-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olaparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0763113220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olaparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09074
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olaparib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Olaparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60917988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3-[(4-cyclopropylcarbonyl)piperazin-4-yl]carbonyl) -4-fluorophenyl]methyl(2H)phthalazin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Olaparib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOH1JD9AR8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid (D)(15.23 g, 51.07 mmol) was suspended with stirring under nitrogen in acetonitrile (96 ml). Diisopropylethylamine (19.6 ml, 112.3 mmol) was added followed by 1-cyclopropylcarbonylpiperazine (1)(9.45 g, 61.28 mmol) and acetonitrile (1 ml). The reaction mixture was cooled to 18° C. O-Benzotriazol-1-yl-tetramethyluronium hexafluorophosphate (25.18 g, 66.39 mmol) was added over 30 minutes and the reaction mixture was stirred for 2 hours at room temperature. The reaction mixture was cooled to 3° C. and maintained at this temperature for 1 hour, before being filtered. The filter cake was washed with cold (3° C.) acetonitrile (20 ml) before being dried in vacuo at up to 40° C. to give the title compound as a pale yellow solid (20.21 g).
Quantity
15.23 g
Type
reactant
Reaction Step One
Quantity
19.6 mL
Type
reactant
Reaction Step Two
Quantity
9.45 g
Type
reactant
Reaction Step Three
Quantity
25.18 g
Type
reactant
Reaction Step Four
Quantity
96 mL
Type
solvent
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid (D)(15.23 g, 51.07 mmol) was suspended with stirring under nitrogen in acetonitrile (96 ml). Diisopropylethylamine (19.6 ml, 112.3 mmol) was added followed by 1-cyclopropylcarbonylpiperazine (I)(9.45 g, 61.28 mmol) and acetonitrile (1 ml). The reaction mixture was cooled to 18° C. 0-Benzotriazol-1-yl-tetramethyluronium hexafluorophosphate (25.18 g, 66.39 mmol) was added over 30 minutes and the reaction mixture was stirred for 2 hours at room temperature. The reaction mixture was cooled to 3° C. and maintained at this temperature for 1 hour, before being filtered. The filter cake was washed with cold (3° C.) acetonitrile (20 ml) before being dried in vacuo at up to 40° C. to give the title compound as a pale yellow solid (20.21 g).
Quantity
15.23 g
Type
reactant
Reaction Step One
Quantity
19.6 mL
Type
reactant
Reaction Step Two
Quantity
9.45 g
Type
reactant
Reaction Step Three
Quantity
25.18 g
Type
reactant
Reaction Step Four
Quantity
96 mL
Type
solvent
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olaparib
Reactant of Route 2
Reactant of Route 2
Olaparib
Reactant of Route 3
Reactant of Route 3
Olaparib
Reactant of Route 4
Reactant of Route 4
Olaparib
Reactant of Route 5
Reactant of Route 5
Olaparib
Reactant of Route 6
Reactant of Route 6
Olaparib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.